
Eptifibatide Acetate
Overview
Description
Eptifibatide acetate is a cyclic heptapeptide (molecular formula: C₃₅H₄₉N₁₁O₉S₂·C₂H₄O₂; molecular weight: 892.01 g/mol) that acts as a reversible inhibitor of platelet glycoprotein (GP) IIb/IIIa receptors, preventing fibrinogen binding and platelet aggregation . It is derived from the venom of the pygmy rattlesnake (Sistrurus miliarius barbouri) but is synthetically produced for clinical use . Approved by the FDA in 1998, it is indicated for acute coronary syndromes (ACS) and percutaneous coronary interventions (PCI) to reduce thrombotic complications .
This compound is administered intravenously (0.75 mg/mL or 2 mg/mL formulations) with a short plasma half-life (~2.5 hours), necessitating continuous infusion for sustained antiplatelet effects . Its structure includes a disulfide bridge between a mercaptopropionyl residue and cysteine, critical for binding to GPIIb/IIIa receptors . Analytical methods such as RP-HPLC (validated per ICH guidelines) and UV-spectrophotometry (λ = 275 nm) are used for quality control and stability testing .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eptifibatide Acetate is synthesized using solid-phase peptide synthesis (SPPS). The process involves sequentially coupling protected amino acids to a resin, followed by cyclization and oxidation to form the cyclic heptapeptide structure . The key steps include:
- Coupling cysteine with resin to form Cys-resin.
- Sequentially coupling the Cys-resin with proline, tryptophan, aspartic acid, glycine, homoarginine, and mercaptopropionic acid.
- Oxidation to form the disulfide bridge, followed by purification and salt transfer to obtain the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, with stringent quality control measures to maintain product consistency .
Chemical Reactions Analysis
Disulfide Bridge Formation
The linear precursor undergoes oxidation to form the critical Cys-Cys disulfide bond .
Off-Resin Oxidation in Solution
Optimized conditions (5 mmol scale):
Parameter | Value |
---|---|
Solvent | HO/CHCN (2:1) |
pH | 9.5 (NHOH) |
Reaction Time | 22 hours |
Oxidant | Air or HO (0.8 equiv) |
Conversion | 98% |
Dimer Impurity | 6.6% |
Higher CHCN ratios reduce dimer formation by improving solubility . |
On-Resin Strategies
Four methods were compared for scalability:
Counterion Exchange to Acetate
The trifluoroacetate (TFA) salt is converted to acetate via solid-phase extraction (SPE) :
-
Conditions :
-
Outcomes :
Parameter Value TFA Residue 230 ppm Acetate Content 3.9% (w/w) HPLC Purity 99.6%
Degradation Pathways
Eptifibatide acetate undergoes two primary degradation reactions:
-
Disulfide Reduction :
-
Deamidation :
Stability Data :
Scale-Up Challenges
Process Step | Challenge | Mitigation Strategy |
---|---|---|
Oxidation | Dimer formation (>10%) | Gradual HO addition |
Ion Exchange | Residual TFA | SPE with acetic acid eluent |
Lyophilization | Disulfide degradation | pH control (pH 8.0) |
Scientific Research Applications
Acute Coronary Syndrome Management
Eptifibatide is FDA-approved for the treatment of unstable angina and non-ST elevation myocardial infarction (NSTEMI). The drug works by reversibly binding to glycoprotein IIb/IIIa receptors on platelets, inhibiting their aggregation, which is crucial during acute coronary events.
- PURSUIT Study : This pivotal trial demonstrated that eptifibatide significantly reduced the incidence of myocardial infarction in patients with unstable angina or NSTEMI. The study involved over 10,000 patients and showed a favorable outcome in reducing composite endpoints of mortality and nonfatal myocardial infarction .
- IMPACT-II Trial : This trial confirmed that eptifibatide, when combined with heparin and aspirin during percutaneous coronary intervention (PCI), significantly decreased ischemic events in patients with unstable angina .
Percutaneous Coronary Intervention
Eptifibatide is also indicated for patients undergoing PCI, particularly those receiving intracoronary stenting. It has been shown to improve outcomes by reducing the risk of thrombotic complications during and after the procedure .
Off-Label Uses
While primarily indicated for acute coronary syndromes, eptifibatide has been studied for various off-label uses:
- Thrombocytopenia Management : There are reports of eptifibatide being used in cases of thrombocytopenia, emphasizing the need for careful monitoring of platelet counts during therapy .
- Potential Use in Other Cardiovascular Conditions : Emerging studies suggest potential benefits in other cardiovascular conditions where platelet aggregation plays a role.
Safety Profile
Eptifibatide is generally well-tolerated; however, it carries risks such as bleeding complications and thrombocytopenia. The incidence of major bleeding events has been reported at approximately 1.9% compared to 1.1% in placebo groups . Monitoring is crucial to mitigate these risks.
Method Development for Quantification
Recent advancements include the development of a rapid high-performance liquid chromatography (HPLC) method for quantifying eptifibatide acetate in pharmaceutical formulations. This method allows for efficient quality control in manufacturing processes, ensuring consistent drug potency and purity .
Liposomal Formulations
Research into eptifibatide-loaded liposomes aims to enhance drug delivery specificity and efficacy. Studies are underway to optimize encapsulation efficiency and assess functionality through aggregation tests, which could lead to improved therapeutic outcomes .
Case Studies
Study | Application | Findings |
---|---|---|
PURSUIT Trial | Acute Coronary Syndrome | Reduced myocardial infarction rates; favorable mortality outcomes |
IMPACT-II Trial | PCI | Decreased ischemic events with combination therapy |
Liposomal Formulation Study | Drug Delivery | Enhanced specificity and reduced free drug presence |
Mechanism of Action
Eptifibatide Acetate exerts its effects by reversibly binding to the glycoprotein IIb/IIIa receptor on human platelets. This binding prevents the interaction of fibrinogen, von Willebrand factor, and other adhesive ligands with the receptor, thereby inhibiting platelet aggregation . The inhibition is dose- and concentration-dependent, making it a potent antiplatelet agent .
Comparison with Similar Compounds
Eptifibatide acetate belongs to the GPIIb/IIIa inhibitor class, which includes peptide and non-peptide agents. Below is a detailed comparison with key analogs:
Structural and Pharmacological Comparison
Compound | Class | Molecular Weight (g/mol) | Mechanism | Administration | Half-Life | Key Indications |
---|---|---|---|---|---|---|
This compound | Cyclic heptapeptide | 892.01 | Competitive GPIIb/IIIa inhibition | IV infusion | ~2.5 hrs | ACS, PCI |
Tirofiban HCl | Non-peptide (tyrosine derivative) | 495.1 | Non-competitive GPIIb/IIIa inhibition | IV infusion | ~2 hrs | ACS, PCI |
GR 144053 trihydrochloride | Small molecule | 627.48 | Fibrinogen receptor antagonist | Preclinical | N/A | Experimental antiplatelet studies |
Key Differences :
- Structure: Eptifibatide’s cyclic peptide structure provides high specificity for GPIIb/IIIa, whereas Tirofiban’s non-peptide design allows for simpler synthesis .
- Binding Kinetics: Eptifibatide binds reversibly with rapid onset/offset, while Tirofiban exhibits non-competitive inhibition with longer receptor dissociation .
- Clinical Use: Both are used in ACS/PCI, but Tirofiban is preferred in renal impairment due to non-renal clearance .
Analytical and Formulation Challenges
Eptifibatide’s peptide nature necessitates stringent control of disulfide bond formation during synthesis, monitored via RP-UHPLC-ESI-MS . In contrast, Tirofiban’s small-molecule structure allows for simpler impurity profiling .
Biological Activity
Eptifibatide acetate is a synthetic cyclic heptapeptide that acts as an antagonist for the glycoprotein IIb/IIIa receptor on platelets. It is primarily used in clinical settings to manage acute coronary syndromes, particularly during percutaneous coronary interventions (PCI). This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical efficacy.
Eptifibatide functions by reversibly binding to the glycoprotein IIb/IIIa receptor on activated platelets. This binding inhibits platelet aggregation by preventing the interaction between fibrinogen and the receptor, which is crucial for platelet activation and aggregation. The inhibition is dose-dependent, meaning that higher concentrations of eptifibatide result in greater inhibition of platelet function .
Key Points:
- Receptor Target : Glycoprotein IIb/IIIa
- Action : Inhibits fibrinogen binding
- Effect : Reduces platelet aggregation
Pharmacokinetics
This compound is administered intravenously, with a half-life of approximately 2.5 hours. It is not extensively metabolized in humans; instead, it is primarily excreted unchanged in urine, with some deamidated forms detected . The pharmacokinetic profile allows for rapid onset and offset of action, making it suitable for acute settings.
Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Half-life | ~2.5 hours |
Protein binding | ~25% |
Metabolism | Minimal |
Excretion | Urinary |
Clinical Efficacy
Several studies have demonstrated the efficacy of eptifibatide in enhancing antiplatelet effects when used in conjunction with other antiplatelet agents like clopidogrel. In a study involving non-ST-elevation myocardial infarction (NSTEMI) patients, eptifibatide significantly reduced markers of platelet activation beyond what was achieved with clopidogrel alone .
Case Study Findings:
- Study Design : 32 NSTEMI patients
- Methods : Flow cytometry to assess platelet activation
- Results :
- Relative reductions in activated GP IIb/IIIa receptor expression were 48%, 43%, and 33% after clopidogrel; these were further reduced to 80%, 78%, and 72% with eptifibatide.
- Fibrinogen binding was reduced by 70%, 64%, and 81% after clopidogrel, and further reduced by 90%, 95%, and 69% with eptifibatide.
Safety Profile
Eptifibatide is generally well-tolerated, but like all anticoagulants, it carries a risk of bleeding. Monitoring is essential during its administration, especially in patients with a high risk of hemorrhagic complications.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying eptifibatide acetate in bulk and pharmaceutical formulations?
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is widely used. Key parameters include:
- Column : Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm) or Waters BEH C18 (2.1 × 100 mm, 1.7 µm) for high resolution .
- Mobile phase : Phosphate buffer (pH 6.4) with methanol or acetonitrile (65:45 v/v) to enhance peak response and impurity separation .
- Detection : UV at 236–275 nm, depending on the method . Validation per ICH guidelines confirms linearity (0.15–2 mg/mL), precision (RSD <1%), and accuracy (96–104%) .
Q. How can researchers ensure batch-to-batch consistency in this compound synthesis for experimental use?
Implement stringent quality control (QC) measures:
- HPLC purity checks : Monitor disulfide bond formation and linear precursor conversion using TFA-quenched reaction mixtures .
- Mass spectrometry (ESI-MS) : Verify molecular weight (300–1200 m/z range) and structural integrity .
- Peptide content analysis : Request additional QC (e.g., salt content <1% TFA) for sensitive bioassays to minimize variability .
Q. What stability-indicating methods are suitable for this compound under stress conditions?
Use RP-HPLC with gradient elution (5–95% acetonitrile in 10 minutes) to separate degradation products. Stability studies should include:
- Thermal stress (40°C), pH extremes, and oxidative conditions .
- Validation of specificity and sensitivity for degradation products, ensuring compliance with ICH Q1A guidelines .
Q. How should pharmacological assays for this compound’s antiplatelet activity be designed?
- Platelet isolation : Use citrate-anticoagulated blood and centrifuge at 150–200 × g to obtain platelet-rich plasma .
- Controls : Include free eptifibatide (e.g., 1–10 µM) and nanoparticle-conjugated forms to assess bioavailability differences .
- Endpoint measurement : Aggregation inhibition via light transmission aggregometry with ADP or collagen as agonists .
Advanced Research Questions
Q. How can discrepancies in published HPLC methods for this compound be resolved?
Compare critical parameters across studies:
- Buffer type : Phosphate buffer (pH 6.4) improves resolution over acetate buffer, which may cause poor impurity separation .
- Column length : 250 mm columns enhance resolution compared to 150 mm variants .
- Flow rate : 1.0 mL/min optimizes run time (15 minutes) without compromising sensitivity . Cross-validate methods using spiked samples to assess recovery rates and system suitability .
Q. What strategies minimize batch-to-batch variability in research-grade this compound?
- Synthesis optimization : Monitor oxidation reactions (e.g., disulfide bond formation) via IPC-HPLC with TFA quenching .
- Lyophilization : Use cryoprotectants (e.g., trehalose) to stabilize the peptide during freeze-drying .
- Analytical rigor : Combine RP-HPLC, ESI-MS, and peptide content analysis to standardize purity (>99.94%) and solubility .
Q. How do nanoparticle conjugates (e.g., AgNPs-EPI) affect this compound’s pharmacological profile?
Design comparative studies with:
- Dose equivalence : Match free eptifibatide concentrations to nanoparticle-bound drug levels .
- Cellular uptake assays : Use fluorescently labeled nanoparticles to track endothelial cell internalization .
- Platelet function tests : Compare inhibition kinetics between free and conjugated forms using microfluidic flow chambers .
Q. What are the trade-offs between isocratic and gradient HPLC methods for this compound analysis?
- Isocratic : Faster run times (10 minutes) but limited resolution for complex mixtures (e.g., degraded samples) .
- Gradient : Better impurity separation but longer analysis times (15+ minutes). Use for stability studies or formulations with excipient interference . Validate both approaches using forced degradation samples to determine optimal conditions .
Properties
IUPAC Name |
acetic acid;2-[(3S,6S,12S,20R,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49N11O9S2.C2H4O2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25;1-2(3)4/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39);1H3,(H,3,4)/t22-,23-,24-,25-,26-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKBRYJYRIUYEI-QMYFOHRPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1C[C@H]2C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H53N11O11S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
892.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188627-80-7 | |
Record name | Eptifibatide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Eptifibatide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8313 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.